3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one
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Overview
Description
3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a benzyl group, and a chlorophenyl group attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a , which involves the reaction of an imine with a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.
Introduction of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and 2-chlorophenyl magnesium bromide can be used as reagents to introduce these groups onto the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol.
Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one: This compound shares the chlorophenyl group with 3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one but has a different core structure.
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid: This compound also contains a chlorophenyl group but differs in its functional groups and overall structure.
Uniqueness
This compound is unique due to its azetidinone ring structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C16H15ClN2O |
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Molecular Weight |
286.75 g/mol |
IUPAC Name |
3-amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O/c17-13-9-5-4-8-12(13)15-14(18)16(20)19(15)10-11-6-2-1-3-7-11/h1-9,14-15H,10,18H2 |
InChI Key |
INXYQUOSYYURJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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